molecular formula C13H19NO2 B1306053 Benzyl 2-(tert-butylamino)acetate CAS No. 343319-03-9

Benzyl 2-(tert-butylamino)acetate

Cat. No.: B1306053
CAS No.: 343319-03-9
M. Wt: 221.29 g/mol
InChI Key: WGJVYWVEWCTCHX-UHFFFAOYSA-N
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Description

Benzyl 2-(tert-butylamino)acetate is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is primarily used in research and development within the field of organic chemistry. This compound is known for its unique structure, which includes a benzyl group, a tert-butylamino group, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(tert-butylamino)acetate typically involves the reaction of benzyl bromide with tert-butylamine in the presence of a base, followed by esterification with acetic acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride or other strong bases

Major Products:

    Oxidation: Benzyl alcohol derivatives

    Reduction: Benzylamine derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Benzyl 2-(tert-butylamino)acetate is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(tert-butylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds with active sites, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Benzyl 2-(methylamino)acetate
  • Benzyl 2-(ethylamino)acetate
  • Benzyl 2-(isopropylamino)acetate

Comparison: Benzyl 2-(tert-butylamino)acetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds that have smaller alkyl groups, affecting their chemical and biological properties.

Properties

IUPAC Name

benzyl 2-(tert-butylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)14-9-12(15)16-10-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJVYWVEWCTCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380525
Record name Benzyl 2-(tert-butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343319-03-9
Record name Benzyl 2-(tert-butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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